![molecular formula C28H26ClN3O2 B2900569 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-chloro-4-phenylquinazolin-2(1H)-one CAS No. 1115318-71-2](/img/structure/B2900569.png)
1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-chloro-4-phenylquinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-chloro-4-phenylquinazolin-2(1H)-one, also known as BZPQ, is a synthetic compound that has been studied for its potential applications in scientific research. BZPQ belongs to the class of quinazolinone derivatives, which have been found to exhibit various biological activities such as anticancer, antiviral, and antibacterial properties. In
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as 4-benzylpiperidine, have been shown to act as monoamine releasing agents with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Mode of Action
The compound likely interacts with its targets by binding to the active sites of the monoamine transporters, leading to the release of monoamines such as dopamine, serotonin, and norepinephrine . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, which can lead to various physiological effects.
Biochemical Pathways
The compound likely affects the monoaminergic pathways, specifically the dopaminergic, serotonergic, and noradrenergic pathways. The increase in the concentration of these neurotransmitters can lead to the activation of various downstream signaling pathways, potentially resulting in changes in mood, cognition, and other neurological functions .
Pharmacokinetics
Similar compounds like 4-benzylpiperidine have a fast onset of action and a short duration , suggesting that this compound may also have similar pharmacokinetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-chloro-4-phenylquinazolin-2(1H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-chloro-4-phenylquinazolin-2(1H)-one also exhibits high affinity and selectivity for dopamine receptors, making it a useful tool for studying the role of dopamine in the brain. However, 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-chloro-4-phenylquinazolin-2(1H)-one has some limitations for lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in cell-based assays. Additionally, 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-chloro-4-phenylquinazolin-2(1H)-one has not been extensively studied in human subjects, which may limit its translational potential.
Direcciones Futuras
There are several future directions for the study of 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-chloro-4-phenylquinazolin-2(1H)-one. One potential application is in the treatment of psychiatric disorders such as depression and anxiety. 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-chloro-4-phenylquinazolin-2(1H)-one has been shown to exhibit anxiolytic and antidepressant-like effects in animal models, which may translate to potential therapeutic benefits in humans. Additionally, 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-chloro-4-phenylquinazolin-2(1H)-one may have potential applications in the treatment of drug addiction, as it has been shown to modulate reward and motivation pathways in the brain. Further studies are needed to explore the potential therapeutic benefits of 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-chloro-4-phenylquinazolin-2(1H)-one in humans and to elucidate its mechanism of action in greater detail.
Conclusion:
In conclusion, 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-chloro-4-phenylquinazolin-2(1H)-one is a synthetic compound that has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It exhibits affinity for dopamine receptors and has been shown to modulate reward and motivation pathways in the brain. 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-chloro-4-phenylquinazolin-2(1H)-one has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-chloro-4-phenylquinazolin-2(1H)-one, particularly in the treatment of psychiatric disorders and drug addiction. Further studies are needed to explore the potential therapeutic benefits of 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-chloro-4-phenylquinazolin-2(1H)-one in humans and to elucidate its mechanism of action in greater detail.
Métodos De Síntesis
The synthesis of 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-chloro-4-phenylquinazolin-2(1H)-one involves the reaction of 6-chloro-4-phenylquinazoline-2(1H)-one with 2-(4-benzylpiperidin-1-yl)-2-oxoacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-chloro-4-phenylquinazolin-2(1H)-one as a white crystalline solid with a melting point of 264-266°C.
Aplicaciones Científicas De Investigación
1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-chloro-4-phenylquinazolin-2(1H)-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit affinity for dopamine receptors, which are involved in the regulation of reward and motivation pathways in the brain. 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-chloro-4-phenylquinazolin-2(1H)-one has also been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, which are neurotransmitters that play important roles in mood regulation and cognition.
Propiedades
IUPAC Name |
1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-chloro-4-phenylquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O2/c29-23-11-12-25-24(18-23)27(22-9-5-2-6-10-22)30-28(34)32(25)19-26(33)31-15-13-21(14-16-31)17-20-7-3-1-4-8-20/h1-12,18,21H,13-17,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZUQIPQHKLZHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C4=C(C=C(C=C4)Cl)C(=NC3=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-chloro-4-phenylquinazolin-2(1H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.